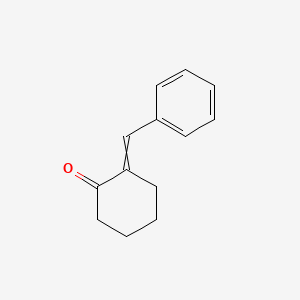

2-Benzylidenecyclohexanone

描述

Significance in Organic Synthesis and Chemical Transformations

The chemical reactivity of 2-benzylidenecyclohexanone (B74925) is dominated by its α,β-unsaturated ketone moiety, which provides multiple sites for chemical modification. This dual reactivity allows it to participate in a wide array of organic transformations, making it a valuable precursor in synthetic chemistry.

Researchers have utilized (E)-2-benzylidenecyclohexanone as a starting material for the synthesis of diverse heterocyclic compounds. For instance, it can be reacted with reagents like pyridine-2-amine or used to create fused-ring pyrazoles through reactions with hydrazine (B178648) hydrate (B1144303). researchgate.net These reactions leverage the electrophilic nature of the β-carbon of the enone system and the reactivity of the carbonyl group to construct new ring systems.

The compound undergoes various chemical transformations that are central to organic synthesis:

Reduction Reactions: The ketone and the alkene components can be selectively or fully reduced. The reaction of this compound with borane (B79455) has been shown to generate three asymmetric centers in a stereospecific manner. cdnsciencepub.comdoaj.org The oxime derivative of this compound can be reduced with lithium aluminum hydride to yield 1-benzyl-1,2-epiminocyclohexane. cdnsciencepub.com

Epoxidation and Rearrangement: The exocyclic double bond can be epoxidized to form this compound oxide. In the presence of Lewis or Brønsted acids, this epoxide undergoes rearrangement to yield 2-phenylcycloheptane-1,3-dione. acs.org

Retro-Claisen–Schmidt Reaction: Under specific conditions, such as in high-temperature water, this compound and its derivatives can undergo a retro-Claisen–Schmidt reaction, which involves hydrolytic attack at the benzylic position. researchgate.net

The utility of this compound as a synthetic intermediate is well-documented, providing pathways to molecules with potential applications in materials science and medicinal chemistry. mdpi.com

Historical Context and Development of Synthetic Approaches to (E)-2-Benzylidenecyclohexanone

The primary and most historically significant method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction, a type of crossed-aldol condensation, was first reported by Schmidt in 1880 and subsequently developed by Claisen. mdpi.compreprints.org It involves the condensation of an aldehyde (in this case, benzaldehyde) with a ketone (cyclohexanone) in the presence of a catalyst. mdpi.compreprints.org

The reaction proceeds via the formation of an enolate from cyclohexanone (B45756), which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde (B42025). The resulting aldol (B89426) addition product readily dehydrates to form the more stable, conjugated α,β-unsaturated ketone. A key challenge in this synthesis is controlling the selectivity between the mono-condensation product (this compound) and the di-condensation product (2,6-dibenzylidenecyclohexanone), as the initial product still contains acidic α-hydrogens. mdpi.compreprints.org

Over the years, various synthetic approaches have been developed to optimize this condensation, focusing on different catalysts and reaction conditions to improve yield, selectivity, and environmental footprint.

Conventional Catalysis:

Base-Catalyzed: The most traditional method employs a base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol (B145695) or water. prepchem.comgoogle.com A documented industrial-scale synthesis involves reacting cyclohexanone and benzaldehyde with a 50% aqueous NaOH solution at reflux for several hours, yielding (E)-2-benzylidenecyclohexanone after extraction and crystallization. prepchem.com

Acid-Catalyzed: Acidic catalysts, such as sulfuric acid, can also promote the condensation, typically proceeding through an enol mechanism. aip.orgaip.org

Modern and Greener Approaches:

Heterogeneous Catalysis: To improve catalyst separation and reusability, solid catalysts have been explored. Layered double hydroxides (LDHs) of the Mg-Al and Mg-Zn-Al type, and their corresponding mixed oxides obtained after calcination, have been used as effective solid base catalysts. mdpi.commdpi.com Studies with MgFeAl-LDH catalysts have shown high conversion of benzaldehyde and cyclohexanone, although often with high selectivity towards the di-substituted product, 2,6-dibenzylidenecyclohexanone. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has emerged as a rapid and efficient method for this synthesis. aip.orgaip.orgugm.ac.id In one study, reacting cyclohexanone with 4-hydroxybenzaldehyde (B117250) under microwave irradiation for just two minutes using an acid catalyst resulted in a high yield of the product. aip.orgaip.org MAOS methods are considered more environmentally friendly due to significantly reduced reaction times and energy consumption. aip.orgugm.ac.id

Solvent-Free Conditions: A facile, solvent-free approach involves grinding the reactants with solid NaOH using a mortar and pestle. This method has been reported to produce excellent yields of the corresponding di-substituted products in a very short time. researchgate.net

The table below summarizes various synthetic methods for producing benzylidenecyclohexanones.

| Catalyst | Reactants | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| NaOH (50% aq. solution) | Cyclohexanone, Benzaldehyde | Water, Reflux (~98°C), 3 hours | (E)-2-Benzylidenecyclohexanone | 33% | prepchem.com |

| Sulfuric Acid | Cyclohexanone, 4-Hydroxybenzaldehyde | Methanol, Microwave-assisted, 2 minutes | Substituted Benzylidenecyclohexanone derivative | 81.47% | aip.orgaip.org |

| NaOH (solid, 20 mol%) | Cyclohexanone, Benzaldehyde | Solvent-free, Grinding, 5 minutes | 2,6-Dibenzylidenecyclohexanone | 96% | researchgate.net |

| NaOH | Cyclohexanone, Benzaldehyde | Microwave-assisted, 2 minutes | 2,6-Dibenzylidenecyclohexanone | 98% | ugm.ac.id |

| Calcined MgFeAl-LDH | Cyclohexanone, Benzaldehyde | Solvent-free, 120°C, 2 hours | 2,6-Dibenzylidenecyclohexanone | 93% (Conversion) | researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-benzylidenecyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDPHYIZVFJQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311350 | |

| Record name | 2-Benzylidenecyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-83-7 | |

| Record name | 2-Benzylidenecyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5682-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylidenecyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylidenecyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 2 Benzylidenecyclohexanone

Nucleophilic Addition Reactions of the α,β-Unsaturated Ketone Moiety

Nucleophilic additions to the α,β-unsaturated ketone system in 2-benzylidenecyclohexanone (B74925) are a cornerstone of its chemical behavior, allowing for the introduction of a wide range of functionalities and the construction of more complex molecular architectures.

The Michael addition, a classic example of a 1,4-conjugate addition, is a prominent reaction pathway for this compound with various soft nucleophiles buchler-gmbh.com. This reaction is of significant synthetic utility for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the ketone.

The development of asymmetric Michael additions allows for the stereocontrolled synthesis of chiral molecules. In the context of cyclic enones like this compound, organocatalysis has emerged as a powerful tool for achieving high enantioselectivity mdpi.comrsc.orgresearchgate.net. Chiral primary or secondary amines, often derived from cinchona alkaloids or other natural products, are frequently employed as catalysts buchler-gmbh.com. These catalysts activate the ketone substrate by forming a transient enamine or iminium ion, which then reacts with the nucleophile in a stereochemically defined manner mdpi.comresearchgate.net.

For instance, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts have been successfully applied to the asymmetric Michael addition of cycloketones to nitroalkenes mdpi.comresearchgate.net. The primary amine of the catalyst reacts with the cyclohexanone (B45756) to form an enamine, while the thiourea moiety activates the nitroalkene through hydrogen bonding, facilitating a highly stereoselective 1,4-addition mdpi.comresearchgate.net. While specific studies focusing exclusively on this compound as the Michael acceptor in such organocatalytic systems are not extensively detailed in the provided search results, the principles established with other cycloketones are directly applicable. These reactions typically yield products with high diastereoselectivity and enantioselectivity mdpi.comnih.govmdpi.com.

Table 1: Representative Organocatalysts for Asymmetric Michael Additions of Cycloketones

| Catalyst Type | Example Catalyst | Activating Moiety | Typical Nucleophile |

| Thiourea-based | (R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea | Primary amine and thiourea | Nitroalkenes |

| Squaramide-based | Chiral squaramide | Squaramide and tertiary amine | Alkylidene oxindoles |

| Cinchona alkaloid-derived | Cupreine or Cupreidine derivatives | Primary or secondary amine | Various Michael acceptors |

The addition of sulfur-based nucleophiles, known as the thia-Michael addition, is a well-established transformation for α,β-unsaturated ketones preprints.orgmdpi.comresearchgate.netmdpi.com. In the case of this compound and its analogs, the reaction with thiols such as reduced glutathione (GSH) and N-acetylcysteine (NAC) has been investigated to understand their potential biological activity preprints.orgmdpi.comresearchgate.netmdpi.com. These reactions involve the attack of the soft thiol nucleophile on the β-carbon of the enone system, leading to the formation of a new carbon-sulfur bond preprints.orgmdpi.com.

The kinetics and stereochemical outcome of these reactions are sensitive to the pH of the medium preprints.orgmdpi.com. The reactivity of the thiol is generally higher at a more basic pH due to the increased concentration of the more nucleophilic thiolate anion preprints.orgmdpi.com. The addition of a thiol to this compound creates a new stereocenter at the β-carbon. Given the inherent chirality of thiols like GSH and NAC, the reaction can lead to the formation of multiple diastereomers mdpi.com. The diastereomeric ratio of the products can also be influenced by the reaction conditions, including pH preprints.orgmdpi.com.

Table 2: Effect of pH on the Thia-Michael Addition of Thiols to Cyclic Chalcone (B49325) Analogs

| Thiol | pH | Relative Reactivity | Diastereoselectivity |

| Glutathione (GSH) | 3.2 (Acidic) | Lower | Can show high diastereomeric excess |

| 8.0 (Basic) | Higher | Diastereomeric ratio may vary | |

| N-acetylcysteine (NAC) | 3.2 (Acidic) | Lower | Often forms a single diastereomer |

| 8.0 (Basic) | Higher | Can form multiple diastereomers |

The aza-Michael addition involves the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound rsc.orgresearchgate.netnih.govorganic-chemistry.org. This reaction is a powerful and atom-economical method for the formation of C-N bonds and is widely used in the synthesis of nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals rsc.orgresearchgate.netnih.gov. This compound can serve as a key precursor in such synthetic strategies.

Depending on the nature of the nitrogen nucleophile and the reaction conditions, a variety of nitrogen heterocycles can be synthesized. For example, an intramolecular aza-Michael addition of a substrate containing both the enone moiety and a suitably positioned amine or amide group can lead to the formation of piperidines, quinolines, or other fused heterocyclic systems nih.gov. Intermolecular reactions with binucleophiles, such as hydrazines or ureas, can also be employed to construct heterocyclic rings in a stepwise or tandem fashion. The use of organocatalysts can facilitate these reactions and, in the case of chiral catalysts, can afford enantiomerically enriched heterocyclic products nih.govorganic-chemistry.org. While the provided search results offer a general overview of aza-Michael reactions for heterocycle synthesis, they underscore the potential of this compound as a versatile starting material for creating diverse nitrogen-containing scaffolds rsc.orgresearchgate.netorganic-chemistry.orgmit.edumdpi.com.

While 1,4-addition is common for soft nucleophiles, "hard" nucleophiles tend to favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones reddit.com. However, certain reactive intermediates, like carbenes, can also participate in addition reactions. Difluorocarbene (:CF2), a highly reactive intermediate, is known to undergo [2+1] cycloaddition reactions with alkenes to form gem-difluorocyclopropanes cas.cn.

The reaction of difluorocarbene with an α,β-unsaturated ketone like this compound presents two potential pathways: a 1,2-addition across the C=O bond to form an oxirane, or a 1,4-addition followed by rearrangement, or more commonly, a [2+1] cycloaddition across the C=C double bond. The high electrophilicity of difluorocarbene generally favors its reaction with electron-rich double bonds cas.cn. However, the specifics of its reaction with this compound, including the chemoselectivity between the carbonyl and the alkene, are not explicitly detailed in the provided search results. The outcome of such a reaction would likely depend on the specific conditions used to generate the difluorocarbene and the electronic properties of the substrate.

The reaction of this compound with dithiocarbamic acid represents a fascinating case where a Michael-type addition is followed by an intramolecular cyclization, leading to the formation of complex heterocyclic structures medcraveonline.com. This reaction is a valuable method for synthesizing 1,3-thiazine derivatives medcraveonline.com.

The addition of dithiocarbamic acid to (E)-2-benzylidenecyclohexanone results in the formation of three new chiral centers, which allows for the possibility of four diastereomeric pairs of the resulting cyclic adducts medcraveonline.com. Experimental studies have shown that it is possible to detect and characterize three of these possible diastereomers medcraveonline.com. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, as well as the structure of the starting α,β-unsaturated ketone medcraveonline.com. The stereochemistry of the cyclization of the initial Michael adduct is governed by the preferred conformation of the newly forming bicyclic saturated heterocycle medcraveonline.com. For instance, in related systems, the resulting 1,3-thiazine rings are found to be cis-fused, with the conformation of the ring being influenced by the steric bulk of the substituents medcraveonline.com.

Table 3: Stereochemical Aspects of the Reaction of (E)-2-benzylidenecyclohexanones with Dithiocarbamic Acid

| Feature | Observation | Reference |

| Number of new chiral centers | 3 | medcraveonline.com |

| Possible diastereomeric pairs | 4 | medcraveonline.com |

| Observed diastereomers | 3 | medcraveonline.com |

| Influencing factors on stereochemistry | Reaction conditions, substrate structure | medcraveonline.com |

| Determinant of cyclization stereochemistry | Preferred conformation of the bicyclic product | medcraveonline.com |

Michael Addition Reactions

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The conjugated π-system of this compound and its derivatives allows them to participate in such reactions, most notably the Diels-Alder reaction, where new carbon-carbon bonds are formed to create six-membered rings. wikipedia.org

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a cyclohexene derivative. wikipedia.org In this context, the this compound scaffold typically functions as the dienophile. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making it electron-deficient and thus a highly reactive dienophile.

This reactivity is enhanced when the dienophile contains electron-withdrawing groups. libretexts.org Consequently, this compound is well-suited to react with electron-rich dienes. The reaction proceeds by the formation of two new sigma bonds and a new pi bond, breaking three existing pi bonds in the process. masterorganicchemistry.com This provides a reliable method for constructing six-membered rings with good stereochemical and regiochemical control. wikipedia.org

In contrast to the standard Diels-Alder reaction, the Inverse Electron Demand Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org This reversal of electronic requirements is governed by frontier molecular orbital (FMO) theory. In an IEDDA reaction, the primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. wikipedia.org A smaller energy gap between these orbitals leads to a faster reaction rate.

Electron-poor dienes used in IEDDA reactions often contain electron-withdrawing groups or electronegative heteroatoms, which lower the energy of their molecular orbitals. wikipedia.org Common examples of such dienes include heterocyclic azadienes like 1,2,4,5-tetrazines. nih.gov The dienophiles are correspondingly electron-rich, featuring electron-donating groups, with common classes including enamines and vinyl ethers. wikipedia.org

The α,β-unsaturated ketone system in this compound is electron-deficient, which allows it to potentially act as the 4π-electron component (diene) in an IEDDA reaction. In such a scenario, it would react with a highly electron-rich alkene (dienophile), such as an enamine, to form a new heterocyclic ring after subsequent transformations. The reaction typically proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which may then undergo further reactions, such as aromatization, to yield the final product. nih.gov

Diels-Alder Reactions of this compound Derivatives

Annulation and Cyclization Processes for Heterocycle Formation

The reactive nature of the this compound core makes it an excellent starting material for synthesizing a wide array of fused heterocyclic systems. Through multi-step reaction sequences involving its enone functionality, various bicyclic and polycyclic structures can be constructed.

The synthesis of fused furan and pyrrole rings onto a cyclohexanone frame can be achieved through several strategic approaches. Fused furan ring systems, which are present in numerous natural products, can be synthesized via intramolecular cyclization reactions. nih.gov For instance, functionalization of the cyclohexanone ring followed by cyclization can yield tetrahydrobenzofuran derivatives.

For the synthesis of fused pyrroles, [3+2] cycloaddition reactions are particularly effective. The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with α,β-unsaturated ketones like this compound under basic conditions. nih.gov This reaction proceeds via a Michael addition of the TosMIC anion to the enone, followed by an intramolecular cyclization and subsequent elimination of toluenesulfinic acid to form the pyrrole ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

| This compound derivative | Tosylmethyl isocyanide (TosMIC) | Sodium Hydride | Diethyl ether/DMSO | Fused Cycloalkanopyrrole |

This table illustrates a general pathway for the synthesis of fused pyrrole derivatives.

This compound, as a chalcone analogue, serves as a key precursor for the synthesis of six-membered heterocyclic rings like pyrimidines and 1,3-thiazines. These syntheses typically involve the reaction of the α,β-unsaturated ketone system with binucleophilic reagents.

Pyrimidine derivatives can be synthesized by reacting this compound with N-C-N fragments such as urea, guanidine, or amidines. bu.edu.egnih.gov The reaction condenses the binucleophile with the 1,3-dielectrophilic sites of the enone, leading to cyclization and the formation of the fused pyrimidine ring.

The formation of 1,3-thiazine derivatives is readily accomplished by the cyclization reaction between chalcones and thiourea in the presence of a catalyst. derpharmachemica.com This reaction is a common method for synthesizing 1,3-thiazines, which are important structural motifs in various medicinally relevant compounds. pharmacophorejournal.comnih.gov Another approach involves reacting chalcones with thiosemicarbazide, which also leads to the formation of 1,3-thiazine derivatives. researchgate.net

| Precursor | Reagent | Catalyst/Conditions | Product Heterocycle |

| This compound | Guanidine Hydrochloride | Base (e.g., NaOH) | Fused Pyrimidine |

| This compound | Thiourea | Base (e.g., NaOH), Reflux | Fused 1,3-Thiazine |

| This compound | Thiosemicarbazide | NaOH, Ethanol (B145695), Reflux | Fused 1,3-Thiazine |

This table summarizes common synthetic routes to pyrimidine and 1,3-thiazine derivatives starting from a this compound core.

The this compound scaffold can be elaborated into more complex fused heterocyclic systems, including indazoles and quinolines, which are prominent in medicinal chemistry. jptcp.comnih.gov

Indazole derivatives can be synthesized from derivatives of this compound. For example, (2E,6E)-2,6-dibenzylidenecyclohexanone, a related compound, reacts with hydrazine (B178648) hydrate (B1144303) in the presence of a mild catalyst like ammonium (B1175870) chloride to yield an (E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole. researchgate.net This reaction proceeds through the condensation of hydrazine with the carbonyl group, followed by cyclization involving one of the benzylidene double bonds.

Quinoline (B57606) synthesis often relies on classic named reactions that can utilize α,β-unsaturated ketones as building blocks. The Friedländer annulation, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a ketone. A modified approach could involve reacting this compound with an appropriate o-aminoaryl precursor under basic or acidic conditions to construct the fused quinoline ring system. Another pathway involves the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.gov

| Precursor | Reagent | Conditions | Product Heterocycle |

| (2E,6E)-2,6-Dibenzylidenecyclohexanone | Hydrazine Hydrate | Ammonium Chloride, Ethanol, Reflux | Fused Indazole |

| This compound | o-Aminoaryl Ketone | Acid or Base Catalysis | Fused Quinoline |

This table outlines synthetic strategies for converting this compound derivatives into indazole and quinoline systems.

Hydrolytic Transformations of this compound Derivatives in High-Temperature Aqueous Media

Research into the behavior of this compound derivatives in high-temperature aqueous media reveals a notable susceptibility to hydrolytic degradation. Under these conditions, the primary transformation pathway observed is a retro-Claisen-Schmidt condensation reaction. This process involves the hydrolytic cleavage of the benzylic carbon-carbon double bond, leading to the decomposition of the original molecule.

Detailed investigations into the hydrolytic stability of these compounds have been conducted in water at temperatures ranging from 220–250°C without the presence of a catalyst. In the case of 2,6-dibenzylidenecyclohexanone, a derivative of this compound, studies have shown that it undergoes a gradual hydrolytic degradation. The reaction proceeds via hydrolytic attack at the benzylic position. researchgate.net This chemical transformation results in the formation of a this compound derivative and the corresponding aryl aldehyde.

The kinetics of this degradation have been quantified, with the half-life of 2,6-dibenzylidenecyclohexanone in high-temperature water at 220°C being approximately 4 hours. researchgate.net A significant product of this degradation is this compound, indicating the stepwise nature of the hydrolysis for derivatives with multiple benzylidene groups. researchgate.net

This retro-Claisen-Schmidt reaction is the predominant transformation for derivatives of 2,6-dibenzylidenecyclohexanone under these high-temperature aqueous conditions. researchgate.net The reaction essentially reverses the condensation process used to synthesize these compounds.

The key findings from these studies are summarized in the table below:

| Compound | Temperature (°C) | Medium | Catalyst | Key Transformation | Products | Half-life |

| 2,6-Dibenzylidenecyclohexanone | 220 | Water | None | Retro-Claisen-Schmidt Condensation | This compound, Aryl aldehyde | ~4 hours |

| 2,6-Dibenzylidenecyclohexanone Derivatives | 220-250 | Water | None | Retro-Claisen-Schmidt Condensation | This compound derivative, Aryl aldehyde | Not specified |

Spectroscopic and Computational Investigations of 2 Benzylidenecyclohexanone

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of 2-benzylidenecyclohexanone (B74925) and its analogues. These theoretical approaches allow for the detailed exploration of molecular geometries, vibrational modes, electronic transitions, and electron delocalization, complementing and guiding experimental findings.

Density Functional Theory (DFT) Studies of this compound and its Derivatives

DFT methods, especially the B3LYP functional combined with various basis sets, have been widely employed to model this compound and its derivatives. lew.roresearchgate.net These studies provide a comprehensive understanding of the structural and electronic characteristics of this class of compounds.

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. cnr.itnih.gov For derivatives of this compound, DFT calculations have been used to determine key bond lengths and angles. lew.roresearchgate.net For instance, in a study on 2-(2-hydroxy-benzylidene)-cyclohexanone, the geometry was optimized using the B3LYP/6-311+G(d,p) level of theory. lew.roresearchgate.net The calculated structural parameters are often in good agreement with experimental data from X-ray diffraction of similar compounds, thus validating the computational approach. lew.roresearchgate.netnih.gov

The optimized geometry of 2,6-bis(benzylidene)cyclohexanone reveals that the central cyclohexanone (B45756) ring adopts a 'half chair' conformation. nih.gov This deviation from the typical chair conformation is attributed to steric interactions and the conjugation of π-orbitals. nih.govaip.org

Table 1: Selected Optimized Bond Lengths and Angles for a this compound Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| C=C (exocyclic) | 1.35 Å | |

| C-C (phenyl) | 1.39 - 1.41 Å | |

| Bond Angle | C-C(=O)-C | 117.5° |

| C-C=C | 122.8° |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar compounds.

Theoretical vibrational analysis is a powerful tool for assigning the bands observed in experimental FT-IR and Raman spectra. aip.orgnih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule. lew.roresearchgate.net For 2-(2-hydroxy-benzylidene)-cyclohexanone, the computed vibrational frequencies showed good correlation with the experimental data. lew.roresearchgate.net For example, the characteristic C=O stretching vibration is often observed in the experimental spectrum and can be accurately predicted by these calculations. researchgate.net

Discrepancies between calculated and experimental wavenumbers are common due to the harmonic approximation used in the calculations and the neglect of solvent effects. These differences are often corrected by applying a scaling factor to the computed frequencies. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a this compound Derivative

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |

| O-H Stretch | 3370 | - |

| C-H Stretch (aromatic) | 3050 | 3060 |

| C-H Stretch (aliphatic) | 2935, 2860 | 2941, 2899 |

| C=O Stretch | 1660 | 1675 |

| C=C Stretch | 1595 | 1600 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar compounds. lew.roresearchgate.net

To understand the electronic absorption properties observed in UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) calculations are employed. lew.roresearchgate.net This method allows for the prediction of electronic transition energies, oscillator strengths, and the nature of the orbitals involved in these transitions. nih.govrsc.org For 2-(2-hydroxy-benzylidene)-cyclohexanone, TD-DFT calculations have successfully correlated the observed absorption bands with specific electronic transitions, such as the HOMO to LUMO transition. lew.roresearchgate.net The inclusion of solvent effects in the calculations, often through the Polarizable Continuum Model (PCM), can improve the agreement with experimental spectra. lew.ro

Table 3: Calculated Electronic Transitions for a this compound Derivative

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 314 | 0.3033 | HOMO → LUMO |

| S₀ → S₂ | 278 | 0.2224 | HOMO-2 → LUMO |

Note: The data in this table is illustrative and based on a TD-DFT study of a similar compound in a vacuum. lew.roresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. lew.roresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule that is more easily polarized. irjweb.com DFT calculations provide the energies of these frontier orbitals, and the analysis of their spatial distribution reveals the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. lew.roresearchgate.net For many chalcone-like molecules, the HOMO is typically localized on the benzylidene ring, while the LUMO is distributed over the enone moiety.

Table 4: Frontier Molecular Orbital Energies and Gap for a this compound Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.20 |

| E(LUMO) | -2.15 |

| Energy Gap (ΔE) | 4.05 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar compounds.

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding, charge transfer, and hyperconjugative interactions. nih.govresearchgate.netmaterialsciencejournal.org By examining the interactions between filled (donor) and vacant (acceptor) NBOs, it is possible to quantify the extent of electron delocalization within the molecule. materialsciencejournal.orgijnc.ir The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. researchgate.net

In this compound and its derivatives, NBO analysis reveals significant delocalization of π-electrons from the phenyl ring and the carbonyl group across the conjugated system. lew.roresearchgate.net This delocalization contributes to the stability of the molecule and influences its electronic properties. nih.govresearchgate.net For example, the interaction between the lone pair orbitals of the oxygen atom and the antibonding π* orbitals of the adjacent C=C and C=O bonds is a key feature. materialsciencejournal.org

Table 5: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a this compound Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C=C) (phenyl) | π(C=C) (exocyclic) | 20.5 |

| π(C=C) (exocyclic) | π(C=O) | 15.8 |

| n(O) | π*(C=C) | 5.2 |

Note: The data in this table is illustrative and represents typical hyperconjugative interactions and their stabilization energies.

Mulliken Population Analysis on Atomic Charges

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insights into its electronic structure, dipole moment, and molecular polarizability. uni-muenchen.de This analysis partitions the total electron population of a molecule among its constituent atoms. uci.edulibretexts.org While computationally straightforward, it's known that the resulting charges can be sensitive to the choice of basis set used in the calculation. uni-muenchen.dewikipedia.org

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For α,β-unsaturated ketones like this compound, the FT-IR spectrum is characterized by several key absorption bands. The most prominent band is typically the carbonyl (C=O) stretching vibration. Due to conjugation with the benzylidene group's double bond, this stretching frequency is lowered compared to a simple saturated cyclohexanone. This lowering is attributed to the mesomeric effect and π-orbital conjugation. nih.gov

Vibrational analysis, often supported by DFT calculations, helps in the precise assignment of observed spectral bands. acadpubl.eu For the related compound 2,6-bis(benzylidene)cyclohexanone, the lowering of the carbonyl stretching vibration is a noted feature. nih.gov Other significant vibrations include the stretching of the exocyclic C=C double bond, aromatic C=C stretching from the benzylidene group, and various C-H stretching and bending modes.

Table 1: Selected FT-IR Vibrational Modes for Compounds Structurally Related to this compound Data is based on analyses of similar compounds like 2,6-bis(benzylidene)cyclohexanone derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| C=O Stretch | ~1660 - 1670 | Carbonyl group stretching, lowered by conjugation. |

| C=C Stretch (exocyclic) | ~1605 - 1610 | Stretching of the double bond adjacent to the ring. |

| C=C Stretch (aromatic) | ~1570 - 1585 | Benzene (B151609) ring stretching vibrations. |

| C-H Bending | ~970 - 990 | Out-of-plane bending associated with the vinyl group. |

NIR-FT Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational transitions differ. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of compounds like this compound, Raman spectroscopy is effective for characterizing the carbon skeleton. researchgate.net

Studies on the closely related 2,6-bis(benzylidene)cyclohexanone and its derivatives have utilized NIR-FT Raman alongside FT-IR to perform comprehensive vibrational analysis. nih.govnih.govresearchgate.net The intense signals in the Raman spectrum often correspond to the symmetric C=C stretching of the benzylidene group and the aromatic ring. The carbonyl C=O stretch, while strong in the IR spectrum, may appear with different intensity in the Raman spectrum. The combination of both IR and Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes. acadpubl.eu

Table 2: Selected NIR-FT Raman Vibrational Modes for Compounds Structurally Related to this compound Data is based on analyses of similar compounds like 2,6-bis(benzylidene)cyclohexanone derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| C=C Stretch (exocyclic) | ~1600 - 1610 | Often a strong band due to the symmetric nature of the vibration. |

| C=C Stretch (aromatic) | ~1580 - 1600 | Symmetric stretching of the phenyl ring. |

| C-H Bending | ~990 - 1000 | In-plane bending modes of the aromatic and vinyl hydrogens. |

| C=O in-plane bending | ~520 - 530 | Bending vibration of the carbonyl group. acadpubl.eu |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. ukm.my Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

For this compound and its derivatives, the ¹H NMR spectrum typically shows distinct signals for the vinyl proton, the aromatic protons of the benzylidene group, and the methylene (B1212753) protons of the cyclohexanone ring. rsc.org The vinyl proton (=CH-) usually appears as a singlet in the downfield region (around 7.7-7.8 ppm). The aromatic protons exhibit complex multiplets in the range of 7.2-7.5 ppm. The protons on the cyclohexanone ring appear more upfield, with those alpha to the carbonyl group and the double bond being the most deshielded among the aliphatic protons. rsc.org

The ¹³C NMR spectrum provides complementary data, with a characteristic signal for the carbonyl carbon appearing significantly downfield (around 190 ppm). rsc.org The carbons of the exocyclic double bond and the aromatic ring resonate in the 125-140 ppm range, while the sp³-hybridized carbons of the cyclohexanone ring appear at higher field strengths. rsc.org

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for 2,6-Dibenzylidenecyclohexanone (a related compound) rsc.org

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl Carbon (C=O) | - | ~190.4 |

| Vinyl Proton (-CH=) | ~7.8 (s) | - |

| Vinyl Carbon (-CH=) | - | ~135.5 |

| Aromatic Protons (Ar-H) | ~7.3 - 7.5 (m) | - |

| Aromatic Carbons (Ar-C) | - | ~126.5 - 136.9 |

| Cyclohexanone Carbons (α-CH₂) | ~2.9 (t) | ~28.6 |

| Cyclohexanone Carbon (β-CH₂) | ~1.8 (quintet) | ~23.1 |

s = singlet, t = triplet, m = multiplet

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. shivajichk.ac.in The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. lkouniv.ac.inpharmacyconcepts.in For conjugated systems like this compound, the most significant electronic transitions are typically π→π* and n→π*. youtube.com

The extended conjugation involving the phenyl ring, the exocyclic double bond, and the carbonyl group results in absorption at longer wavelengths (a bathochromic shift) compared to the non-conjugated components. msu.edu The spectrum of this compound and related compounds is characterized by strong absorption bands corresponding to π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker absorption band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group's non-bonding electrons, may also be observed. slideshare.net The position of the absorption maximum (λmax) is sensitive to the solvent polarity. lkouniv.ac.in

Table 4: Electronic Transitions and Expected Absorption for this compound

| Electronic Transition | Chromophore | Expected λmax Region (nm) | Relative Intensity |

| π → π | Phenyl-C=C-C=O | ~310 - 350 | High (Strong) |

| n → π | C=O | Longer wavelength than π→π* | Low (Weak) |

Conformational Analysis and Stereochemical Control

The conformational flexibility of the six-membered cyclohexanone ring is a key aspect of the molecule's three-dimensional structure. While unsubstituted cyclohexane (B81311) strongly prefers a chair conformation, the introduction of sp²-hybridized carbon atoms, as in this compound, can lead to significant distortions.

Computational and X-ray diffraction studies on the related compound 2,6-bis(benzylidene)cyclohexanone indicate that the central cyclohexanone ring often deviates from the ideal chair conformation. nih.govresearchgate.net Instead, it is frequently found to adopt a nearly 'half-chair' or sofa conformation. nih.govresearchgate.net This distortion arises from the steric and electronic effects of the bulky benzylidene substituents and the planarity requirement of the conjugated π-system. The molecule orients itself to minimize steric hindrance while maximizing electronic conjugation. The stereochemistry of the exocyclic double bond is typically of the E-configuration to reduce steric clash between the phenyl ring and the cyclohexanone moiety. acs.org

Cyclohexanone Ring Conformation (Chair, Half-Chair)

The conformation of the cyclohexanone ring in this compound and its derivatives is a subject of interest in structural chemistry. The introduction of a planar sp²-hybridized carbon from the exocyclic double bond influences the typical chair conformation of a saturated cyclohexane ring. Spectroscopic and computational studies on closely related compounds, such as 2,6-bis(benzylidene)cyclohexanone, provide significant insights into the likely conformation of this compound.

X-ray diffraction studies on 2,6-bis(benzylidene)cyclohexanone have revealed that the cyclohexanone ring can adopt a chair conformation . researchgate.net In this arrangement, the spatial distribution of the atoms minimizes steric strain, with some atoms positioned above and below the mean plane of the ring.

However, computational studies using Density Functional Theory (DFT) on 2,6-bis(benzylidene)cyclohexanone have suggested that a nearly 'half-chair' conformation is energetically favored. researchgate.net This conformation is characterized by a portion of the ring being planar, which includes the sp²-hybridized carbon of the benzylidene group, while the rest of the ring is puckered. The preference for a half-chair or a distorted chair conformation is attributed to the electronic and steric effects of the conjugated system, which favors planarity to maximize π-orbital overlap.

For this compound, it is plausible that an equilibrium exists between these conformations, or that the true conformation is a distorted chair with some characteristics of a half-chair. The exact conformation can be influenced by the physical state (solid or in solution) and the presence of substituents.

Stereoisomerism (E/Z) of the Exocyclic Double Bond

The exocyclic double bond in this compound gives rise to the possibility of geometric isomerism, specifically (E) and (Z) stereoisomers. The (E) isomer, where the phenyl group and the carbonyl group are on opposite sides of the double bond, is generally considered to be the more stable and is the predominantly formed isomer in synthesis. acs.org

The differentiation between (E) and (Z) isomers can be achieved through various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. acs.org In ¹H NMR spectroscopy, the chemical shift of the vinylic proton is a key indicator of stereochemistry. Due to the anisotropic effect of the carbonyl group, the vinylic proton in the (Z) isomer is expected to be deshielded and resonate at a downfield position compared to the vinylic proton in the (E) isomer.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Vinylic Protons in (E) and (Z)-2-Benzylidenecyclohexanone

| Isomer | Expected Chemical Shift of Vinylic Proton (ppm) | Rationale |

| (E) | Lower δ value | The vinylic proton is spatially distant from the deshielding zone of the carbonyl group. |

| (Z) | Higher δ value | The vinylic proton is in closer proximity to the deshielding cone of the carbonyl group. |

Computational methods can also be employed to calculate the relative energies of the (E) and (Z) isomers, which consistently show the (E) isomer to be thermodynamically more stable.

Intramolecular Hydrogen Bonding and Steric Interactions

In the context of this compound, while classical intramolecular hydrogen bonds (e.g., O-H···O) are absent, the possibility of weaker C-H···O interactions exists. Computational studies on the related 2,6-bis(benzylidene)cyclohexanone have indicated the presence of intramolecular C-H···O hydrogen bonds. researchgate.net These interactions occur between a hydrogen atom on the benzylidene group and the oxygen atom of the carbonyl group.

These weak hydrogen bonds, along with steric interactions, play a crucial role in determining the preferred conformation and stereochemistry of the molecule. The steric hindrance between the phenyl ring and the cyclohexanone ring influences the planarity of the molecule and the rotational barrier around the single bond connecting the benzylidene group to the cyclohexanone ring.

Table 2: Key Intramolecular Interactions in this compound

| Interaction Type | Description | Consequence |

| C-H···O Hydrogen Bond | A weak, non-covalent interaction between an aromatic C-H and the carbonyl oxygen. | Contributes to the stabilization of the planar conformation of the conjugated system. |

| Steric Repulsion | Repulsive forces between the ortho-hydrogens of the phenyl ring and the hydrogens on the cyclohexanone ring. | Can lead to a slight twisting of the phenyl ring out of the plane of the conjugated system to alleviate strain. |

The interplay of these subtle intramolecular forces is best investigated through a combination of high-level computational modeling and sensitive spectroscopic techniques capable of detecting weak interactions.

Derivatives and Analogues of 2 Benzylidenecyclohexanone

Substituted Monobenzylidenecyclohexanones

Substituted monobenzylidenecyclohexanones are a class of derivatives where the benzylidene group of 2-benzylidenecyclohexanone (B74925) is modified with various substituents. A notable example is 2-(2-hydroxy-benzylidene)-cyclohexanone, which has been synthesized and characterized as an intermediate for creating more complex di-benzylidene compounds. lew.roresearchgate.net The synthesis of these mono-substituted derivatives is a crucial step in the development of asymmetrical compounds. lew.roresearchgate.net

The structural and electronic properties of these compounds have been investigated using theoretical methods like Density Functional Theory (DFT). lew.roresearchgate.net For instance, the geometry, vibrational frequencies, and absorption wavelengths of 2-(2-hydroxy-benzylidene)-cyclohexanone have been calculated and compared with experimental data. lew.roresearchgate.net Such studies provide insights into the molecule's structural features and electron delocalization. researchgate.net

In acidic environments, 2-(2-hydroxy-benzylidene)-cyclohexan-1-one has been observed to form a dimeric structure, while in basic conditions, it exists as an unprotonated species. researchgate.net This pH-dependent behavior suggests potential applications as a pH sensor. researchgate.net The synthesis of these compounds can be achieved through condensation reactions, for example, by reacting a specific benzaldehyde (B42025) with cyclohexanone (B45756). mdpi.com

Bis-Substituted Benzylidenecyclohexanones (Chalcone Analogues)

Bis-substituted benzylidenecyclohexanones, also known as monocarbonyl analogues of curcumin (B1669340) (MACs), are a significant class of chalcone (B49325) analogues. sciforum.net They feature a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore and have been the subject of extensive research due to their diverse biological activities. sciforum.net These compounds can be categorized into symmetrical and asymmetrical derivatives based on the nature of the benzylidene groups attached to the cyclohexanone ring.

Symmetrical 2,6-Bis(benzylidene)cyclohexanone Derivatives

Symmetrical 2,6-bis(benzylidene)cyclohexanone derivatives are synthesized by the Claisen-Schmidt condensation of cyclohexanone with two equivalents of a substituted or unsubstituted benzaldehyde. acs.orgkuet.ac.bd This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521). acs.orgkuet.ac.bd Microwave-assisted synthesis has also been employed to improve reaction efficiency. rjptonline.org

The physicochemical properties of these derivatives are influenced by the substituents on the benzene (B151609) rings. acs.org For instance, the introduction of electron-donating groups like dimethylamino or methoxy (B1213986) can cause a bathochromic (red) shift in the UV-Vis absorption spectrum, while electron-withdrawing groups have a lesser effect. kuet.ac.bd Some of these compounds, such as 2,6-bis(4-dimethylamino-benzylidene)-cyclohexanone, exhibit acidochromism, changing color with variations in pH. kuet.ac.bd

Extensive research has been conducted on the biological activities of these symmetrical derivatives. For example, compounds like (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone (C66) and (2E,6E)-2,6-bis(2-bromobenzylidene)cyclohexanone have been studied for their potential therapeutic applications. sciforum.netmdpi.com The biological activity of these compounds is often attributed to their ability to act as Michael acceptors. sciforum.net

| Compound Name | Substituent | Key Research Finding |

| 2,6-di((E)-benzylidene)-cyclohexan-1-one | None | Structure resolved via spectrometric methods. acs.org |

| 2,6-bis((E)-4-chlorobenzylidene)cyclohexan-1-one | 4-Chloro | Prepared using aldol (B89426) condensation. acs.org |

| 2,6-Bis-(4-nitrobenzylidene) cyclohexanone | 4-Nitro | Synthesized via microwave-assisted aldol condensation and evaluated for anticancer properties. rjptonline.orgrjptonline.org |

| (2E,6E)-2,6-Bis(4-methoxybenzylidene)cyclohexanone | 4-Methoxy | Synthesized and studied for its physicochemical properties. acs.org |

| 2,6-bis(2-hydroxybenzylidene)cyclohexanone | 2-Hydroxy | Synthesis and halochromic behavior studied. researchgate.net |

| 2,6-di(4-fluorobenzylidene)cyclohexanone | 4-Fluoro | Evaluated for α-glucosidase inhibitory activity. researchgate.net |

| (2E,6E)-2,6-bis({[4-(trifluoromethyl)phenyl]methylidene})cyclohexanone | 4-(Trifluoromethyl) | Found to be a potent antileishmanial compound. researchgate.net |

| 2,6-Bis(4-azidobenzylidene)cyclohexanone | 4-Azido | Used as a photosensitizer in photolithography. |

Asymmetrical 2,6-Bis(benzylidene)cyclohexanone Derivatives

Asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives contain two different substituted benzylidene moieties attached to the cyclohexanone ring. These compounds are of interest because they can exhibit more complex behaviors under external stimuli compared to their symmetrical counterparts. lew.roresearchgate.net The synthesis of these derivatives often involves a stepwise approach, starting with the preparation of a mono-substituted benzylidenecyclohexanone intermediate. lew.roresearchgate.net

Research has focused on synthesizing and evaluating the biological activities of these asymmetrical compounds. For example, a series of asymmetrical 2,6-bis(benzylidene)cyclohexanone derivatives containing a nitrobenzylidene moiety have been synthesized and tested for their cytotoxic activity against various cancer cell lines. researchgate.net The results indicated that the position of the nitro group and the nature of other substituents on the benzylidene rings significantly influence the anticancer activity. researchgate.net For instance, a compound with a 3-bromo-5-methoxy-4-propoxybenzylidene group and a 2-nitrobenzylidene group showed high activity against MDA-MB 231 breast cancer cells. researchgate.net

Cycloalkanone Analogues

Analogues of this compound can be created by replacing the cyclohexanone ring with other cycloalkanones, such as cyclopentanone (B42830). 2-Benzylidenecyclopentanone (B176167), for example, is an organic compound with the formula C12H12O. smolecule.com It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes. smolecule.com

The synthesis of 2-benzylidenecyclopentanone is often achieved through an aldol condensation reaction between cyclopentanone and benzaldehyde. smolecule.com This compound and its derivatives exhibit a range of biological activities, including antimicrobial and antioxidant properties. smolecule.com They are also being investigated for their potential anticancer activity. smolecule.comontosight.ai

Furthermore, 2-benzylidenecyclopentanone can undergo various chemical reactions, such as photocyclization to form complex cyclic structures like cyclopenta[b]quinolines. smolecule.comrsc.org It is also a valuable starting material for the synthesis of various heterocyclic compounds, including pyran, pyridine (B92270), and thiophene (B33073) derivatives, some of which have shown promising antitumor activity. oalib.comscirp.org

Heterocyclic Compounds Derived from the this compound Scaffold

The this compound scaffold is a versatile starting point for the synthesis of a wide variety of heterocyclic compounds. hakon-art.com The α,β-unsaturated ketone moiety within the structure is particularly reactive and allows for cycloaddition reactions with numerous reagents, leading to the formation of heterocyclic rings with one or more heteroatoms. hakon-art.com

For instance, this compound can be reacted with various nitrogen-containing compounds to produce a range of heterocyclic systems. Reactions with pyridine-2-amine can yield pyridine derivatives. hakon-art.com The use of hydrazine (B178648) hydrate (B1144303) can lead to the formation of fused-ring pyrazoles. hakon-art.com Additionally, reaction with 4-ethylthiosemicarbazide, followed by cyclization, can produce thiazole (B1198619) derivatives. hakon-art.com

Quinoline (B57606) derivatives, which are known to possess diverse pharmacological activities, can also be synthesized from this scaffold. hakon-art.com The reaction of this compound with cyanoacetamide followed by treatment with ethyl chloroacetate (B1199739) is one route to phenyl quinoline derivatives. hakon-art.com These synthetic pathways highlight the utility of this compound as a precursor for generating libraries of heterocyclic compounds with potential biological applications. researchgate.net

Applications of 2 Benzylidenecyclohexanone in Advanced Organic Synthesis

Precursors for Complex Chemical Building Blocks

2-Benzylidenecyclohexanone (B74925) is a valuable precursor for the synthesis of a variety of complex chemical building blocks, which are essential for the construction of more elaborate molecules.

Synthesis of Spirobicyclic Systems

Spirobicyclic systems, characterized by two rings sharing a single atom, are prevalent in many natural products and pharmacologically active compounds. This compound has been effectively utilized in the synthesis of these unique structural motifs. For instance, the 1,2-addition of 2-((trimethylsilyl)methyl)allyl acetate (B1210297) to (E)-2-benzylidenecyclohexanone yields a synthetically useful spirobicyclic compound. rsc.org Another approach involves a two-step formal [3+2] cycloaddition reaction between allenyl MOM ((methoxyl)methyl) ether and cyclic α,β-unsaturated ketones like this compound, which also produces spirobicyclic compounds in high yields. rsc.org The synthesis of spirooxindoles, a significant class of naturally occurring substances with pronounced biological properties, can also be achieved using isatin (B1672199) derivatives, which can be synthesized from precursors like this compound. beilstein-journals.org

Formation of Allylic and Epoxy Alcohols

The transformation of this compound into allylic and epoxy alcohols opens avenues for further functionalization and the creation of stereochemically rich molecules. Asymmetric addition of alkylzinc reagents to cyclic α,β-unsaturated ketones like this compound can produce tertiary allylic alcohols. rsc.org These allylic alcohols are valuable intermediates that can be further converted through directed epoxidation reactions to epoxy alcohols with excellent diastereoselectivities. rsc.orgd-nb.info

Catalytic asymmetric allylation of this compound using reagents like titanium tetraisopropoxide, BINOL, and tetraallylstannane can produce tertiary homoallylic alcohols in excellent yields and with high levels of enantioselectivity. rsc.org Subsequent directed epoxidation of the allylic double bond with an equivalent of tert-butyl hydroperoxide leads to the formation of epoxy alcohols with high diastereoselectivity. rsc.org The epoxidation of allylic alcohols is a well-established method, and the presence of the hydroxyl group can direct the stereochemical outcome of the reaction. wikipedia.orgyoutube.com

Production of Chiral Ketones and Polyaza-Receptors

The inherent structure of this compound allows for its conversion into chiral ketones, which are valuable building blocks in asymmetric synthesis. Furthermore, it serves as a starting material for the synthesis of polyaza-receptors. rsc.org These macrocyclic compounds are designed to selectively bind specific guest molecules and have applications in areas such as sensing and catalysis. The synthesis of these receptors often involves the strategic functionalization of the this compound core. rsc.org

Intermediates in Total Synthesis of Natural Products (e.g., Cystodytins)

The utility of this compound extends to the total synthesis of complex natural products. Notably, α,α'-bis-(substituted-benzylidene)-cycloalkanones, which can be derived from this compound, are crucial synthetic intermediates for functionalizing the α and β positions during the total synthesis of natural products like the cystodytins. nih.govresearchgate.net Cystodytins are a class of marine alkaloids with interesting biological activities, and their synthesis highlights the importance of versatile building blocks derived from this compound.

Utilization as Synthetic Intermediates for Advanced Molecular Architectures

Beyond its role as a precursor for fundamental building blocks, this compound is a key intermediate in the construction of more complex and advanced molecular architectures.

Precursors for Heterocyclic Systems with Diverse Ring Structures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound is a widely used starting material for the synthesis of a diverse range of heterocyclic systems. tsijournals.comsmolecule.comhakon-art.com Its α,β-enone moiety is particularly amenable to cycloaddition reactions with various reagents, leading to heterocyclic compounds with different ring sizes and containing one or more heteroatoms. hakon-art.com

For example, reactions with reagents such as pyridine-2-amine, 4-ethylthiosemicarbazide, cyanoacetamide, and hydrazine (B178648) hydrate (B1144303) can yield a variety of heterocyclic structures. tsijournals.comhakon-art.com The reaction with hydrazine hydrate, for instance, can lead to the formation of fused-ring pyrazoles. tsijournals.com Furthermore, 2,6-dibenzylidenecyclohexanone, a derivative of this compound, serves as a precursor for the synthesis of indazole derivatives, another important class of heterocyclic compounds. researchgate.net The versatility of this compound as a precursor for heterocyclic systems is a testament to its significance in synthetic organic chemistry. researchgate.net

Building Blocks for Cross-Conjugated Dienones and Ketocyanine Dyes

This compound serves as a fundamental building block in the synthesis of more complex molecular architectures, most notably cross-conjugated dienones. These structures, specifically symmetrical 2,6-dibenzylidene derivatives of cyclohexanone (B45756), are also classified as ketocyanine dyes. nih.gov The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. researchgate.net In this process, cyclohexanone reacts with two equivalents of a substituted or unsubstituted benzaldehyde (B42025). The reaction can proceed stepwise, where this compound is an intermediate that undergoes a second condensation with another molecule of benzaldehyde to yield the final cross-conjugated dienone, (2E,6E)-2,6-dibenzylidenecyclohexanone. researchgate.net

The resulting cross-conjugated dienones are characterized by two carbon-carbon double bonds conjugated to a central carbonyl group, forming a D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) structure. researchgate.netmdpi.com This extended π-system is responsible for their characteristic properties, including their function as dyes. nih.govresearchgate.net Research has demonstrated that all products from these syntheses are typically formed as the E,E isomers. researchgate.net

The photophysical and electrochemical properties of these ketocyanine dyes are of significant research interest and are heavily influenced by the nature of the substituents on the benzylidene moieties. nih.govmdpi.com Quantum chemical calculations and experimental data from cyclic voltammetry and electronic spectroscopy show a direct correlation between the electron-donating or electron-withdrawing nature of these substituents and the dye's properties. nih.govmdpi.com For instance, a linear relationship has been established between the difference in the electrochemical oxidation and reduction potentials and the energy of the long-wavelength absorption maximum. nih.govacs.org The cyclohexanone ring itself introduces a distortion in the molecule, disrupting the planarity of the conjugated system, which in turn affects the photophysical properties compared to analogous dyes based on cyclopentanone (B42830) or cyclobutanone (B123998) rings. mdpi.commdpi.com

Table 1: Physicochemical Properties of Selected 2,6-Dibenzylidenecyclohexanone Derivatives (Ketocyanine Dyes)

| Compound | Substituent (R) | Absorption Max (λmax, nm) in MeCN | Emission Max (λflmax, nm) in MeCN | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |

| 1a | H | 325 | - | 1.68 | -1.33 |

| 1b | 4-Me | 330 | - | 1.57 | -1.35 |

| 1c | 4-OMe | 358 | 448 | 1.29 | -1.39 |

| 1d | 4-NMe₂ | 446 | 536 | 0.68 | -1.53 |

| 1e | 4-NO₂ | 319 | - | > 2.0 | -0.83 |

Data sourced from a comprehensive study on the structure-property relationships of dibenzylidenecyclohexanones. The original study should be consulted for detailed experimental conditions.

Role in Material Science Precursor Chemistry (e.g., optoelectronic devices)

The unique photochemical reactivity and fluorescent properties of this compound derivatives, particularly the cross-conjugated 2,6-dibenzylidenecyclohexanones, make them valuable precursors in material science. ontosight.ai Their molecular structure is of significant interest for applications in optoelectronic devices, such as molecular memories and switches. lew.roresearchgate.net

Bis(arylidene)cycloalkanones are recognized for their potential in creating photoresponsive materials. mdpi.com The ability of these molecules to undergo efficient trans-cis photoisomerization makes them suitable for developing molecular switches and materials for optical data storage. mdpi.com The introduction of specific functional groups, such as crown ethers, onto the dienone structure can generate hybrid molecules. These molecules combine the photoswitchable properties of the dienone with the ion-binding capabilities of the ionophore, allowing for the control of coordination chemistry through light. acs.org

Furthermore, the fluorescent properties of compounds like 2,6-bis(benzylidene)cyclohexanone have led to their exploration as materials for optoelectronic devices. ontosight.ai The strong two-photon absorption properties exhibited by some bis(arylidene)cycloalkanone compounds are particularly useful for applications such as two-photon microscopy and photodynamic therapy. mdpi.com The photophysical characteristics, which are tunable by altering the substituents on the aromatic rings, allow for the rational design of materials with specific optical properties. mdpi.commdpi.com The study of these molecules, including derivatives like 2-(2-hydroxy-benzylidene)-cyclohexanone, is a key step in developing more complex, functional molecular systems for advanced materials. lew.ro

Conclusion and Future Research Directions

Current Challenges and Opportunities in 2-Benzylidenecyclohexanone (B74925) Synthesis

The primary method for synthesizing this compound is the Claisen-Schmidt condensation, a reaction between cyclohexanone (B45756) and benzaldehyde (B42025). wikipedia.org While effective, this classic transformation presents several persistent challenges. Traditional protocols often rely on harsh acid or base catalysts and can suffer from side reactions, such as the self-condensation of the ketone, leading to reduced yields and purification difficulties. researchgate.net Achieving high selectivity for the mono-benzylidene product over the di-substituted (2,6-dibenzylidene) analog can also be problematic, often requiring careful control of stoichiometry and reaction conditions. mdpi.com

These challenges, however, create significant opportunities for the development of more efficient and sustainable synthetic protocols. Key areas for future research include:

Green Chemistry Approaches: There is a growing need for environmentally benign methodologies. This includes the use of solvent-free reaction conditions, which have already shown promise in affording quantitative yields with solid sodium hydroxide (B78521) as a catalyst. wikipedia.orgmdpi.com Microwave-assisted organic synthesis (MAOS) also represents a promising avenue for rapid and efficient synthesis.

Novel Catalytic Systems: Exploring new catalysts is crucial for overcoming the limitations of traditional acids and bases. Heterogeneous catalysts could simplify product purification and catalyst recycling. Research into milder and more selective catalysts, such as magnesium perchlorate (B79767) or tellurium (IV) tetrachloride, which have been used for related condensations, could prove fruitful. scirp.org The development of catalysts that can operate under neutral or near-neutral conditions would be a significant advancement, minimizing side reactions and expanding substrate scope.

Process Optimization: For industrial applications, improving the reaction's atom economy and reducing waste are paramount. This involves optimizing reaction parameters to maximize yield and minimize the formation of byproducts. Continuous flow chemistry offers a potential platform for safer, more scalable, and highly controlled synthesis of this compound and its derivatives.

Emerging Methodologies for Enhanced Stereoselectivity in this compound Chemistry

While this compound itself is achiral, its derivatives can possess stereocenters, and controlling their configuration is a major goal in modern organic synthesis. The exocyclic double bond and the carbonyl group are key functional handles for introducing chirality. The development of stereoselective methods is essential for creating enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Emerging research directions are focused on asymmetric catalysis:

Asymmetric Reductions: The reduction of the carbonyl group or the carbon-carbon double bond can generate chiral alcohols or cyclohexanones, respectively. Highly efficient asymmetric reduction of analogous 2-benzylidenecyclopentanone (B176167) derivatives has been achieved using chiral oxazaborolidine-based catalysts, yielding allylic alcohols with high enantiomeric excess. researchgate.net Bioreduction, using enzymes or whole-cell systems like Daucus carota root, has also demonstrated the ability to achieve complete enantioselectivity. researchgate.net Applying these chemo- and biocatalytic methods to this compound derivatives is a logical and promising next step.

Enantioselective Conjugate Additions: The Michael addition of nucleophiles to the β-carbon of the enone system is a powerful method for creating new stereocenters. The use of chiral organocatalysts, such as diphenylprolinol silyl (B83357) ether, has been effective in catalyzing asymmetric Mukaiyama-Michael reactions on related cyclic enones, offering a pathway to chiral bicyclic structures. researchgate.net

Enzymatic Desymmetrization: For prochiral precursors like 2,5-cyclohexadienones, ene-reductases have been used for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones. nih.gov This desymmetrization strategy highlights the potential of biocatalysis to generate valuable quaternary stereocenters. nih.govresearchgate.net

Future work will likely involve the design of new chiral catalysts—including metal complexes, organocatalysts, and engineered enzymes—specifically tailored for transformations of this compound scaffolds to achieve high levels of diastereo- and enantioselectivity.

Untapped Reactivity Profiles and Novel Transformations of this compound

This compound is a versatile building block, or synthon, for the synthesis of more complex molecules, particularly heterocycles. scirp.org Its rich reactivity, stemming from the conjugated enone system, provides fertile ground for exploring novel chemical transformations beyond its current applications.

Key areas for future exploration include:

Advanced Heterocyclic Synthesis: The compound is a known precursor for synthesizing fused-ring systems like indazoles via reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net Its reaction with various dinucleophiles can lead to a wide array of heterocyclic compounds, including pyridines, quinolines, and pyrazoles. researchgate.net The development of one-pot, multicomponent reactions starting from this compound could provide rapid access to libraries of structurally diverse heterocyclic compounds. taylorfrancis.comrsc.org

Cycloaddition Reactions: The electron-deficient double bond makes this compound an excellent candidate for various cycloaddition reactions. wikipedia.org

[2+2] Photocycloaddition: As an enone, it can participate in photochemical [2+2] cycloadditions with alkenes to form strained cyclobutane (B1203170) rings, a synthetically useful transformation. libretexts.orgstudy.com The photochemistry of related dibenzylidene derivatives has been studied, suggesting a rich potential for creating complex polycyclic systems. nih.gov

[3+2] Cycloaddition: The compound can act as a dipolarophile in reactions with 1,3-dipoles to form five-membered rings. mdpi.com For instance, reactions with in situ-generated N-ylides can produce fused polyheterocyclic systems. mdpi.com

Diels-Alder Reactions: While less common for this specific substrate, exploring its potential as a dienophile in [4+2] cycloadditions, particularly with electron-rich dienes, could unlock new synthetic pathways to functionalized six-membered rings. study.com

Photochemical Transformations: Beyond cycloadditions, the chromophore in this compound can be activated by light to undergo other transformations. taylorfrancis.com Irradiation can lead to E/Z isomerization or other rearrangements, providing access to different stereoisomers or constitutional isomers that may not be accessible through thermal methods. researchgate.net

Investigating these untapped reactivity profiles will undoubtedly lead to the discovery of novel molecular architectures with potentially interesting biological or material properties.

Prospects for Advanced Computational Modeling in Predicting this compound Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Applying these methods to this compound chemistry can provide deep insights and guide experimental design, saving time and resources.

Future computational studies are expected to focus on several key areas:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of reactions, such as the Claisen-Schmidt condensation, Michael additions, and cycloadditions. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism and the factors controlling its rate and selectivity. nih.govresearcher.life

Prediction of Reactivity and Selectivity: Conceptual DFT provides a framework for quantifying the reactivity of molecules through global and local descriptors like chemical potential, hardness, and Fukui functions. scielo.org.mx These indices can predict the most likely sites for nucleophilic or electrophilic attack, rationalizing the regioselectivity observed in reactions like conjugate additions or cycloadditions. nih.gov

Rationalizing Stereochemical Outcomes: Computational modeling can be used to understand the origins of stereoselectivity in asymmetric reactions. By modeling the transition states involving a chiral catalyst and the substrate, researchers can determine why one stereoisomer is formed preferentially over another. This knowledge is crucial for the rational design of more efficient and selective catalysts.

The synergy between advanced computational modeling and experimental work will be instrumental in tackling the challenges and realizing the opportunities in this compound chemistry, accelerating the pace of discovery and innovation.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzylidenecyclohexanone, and how do reaction conditions influence yield and purity?